molecular formula C14H12OS B1313917 2-[(4-Methylphenyl)thio]benzaldehyde CAS No. 62351-50-2

2-[(4-Methylphenyl)thio]benzaldehyde

Cat. No. B1313917
CAS RN: 62351-50-2
M. Wt: 228.31 g/mol
InChI Key: CGRJMMFIUBEQQO-UHFFFAOYSA-N
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Description

“2-[(4-Methylphenyl)thio]benzaldehyde” is a chemical compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol. It is related to the compound “4-(Methylthio)benzaldehyde”, which has a linear formula of CH3SC6H4CHO .


Synthesis Analysis

While specific synthesis methods for “2-[(4-Methylphenyl)thio]benzaldehyde” were not found, related compounds have been synthesized through various methods. For instance, “4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde” was prepared in two steps, starting with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to yield the benzaldehyde derivative .


Molecular Structure Analysis

The molecular structure of “2-[(4-Methylphenyl)thio]benzaldehyde” can be inferred from its molecular formula, C14H12OS. It contains a benzaldehyde group (C6H5CHO), a methyl group (CH3), and a thio group (S), attached to a phenyl ring .

Scientific Research Applications

Synthesis and Optical Properties

A study by Barberis and Mikroyannidis (2006) explored the synthesis of aluminum and zinc complexes using a related compound, showcasing the process's impact on the thermal, thermomechanical, and optical properties of these complexes. This research highlights the material's potential in developing new materials with improved thermal stability and processability, emitting blue-green light with significant photoluminescence, which could be pivotal in optoelectronic applications (Barberis & Mikroyannidis, 2006).

Enhanced Bioproduction of Benzaldehyde

Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a compound widely used in the flavor industry, by Pichia pastoris in a two-phase partitioning bioreactor. This study is crucial for understanding the biotechnological production of benzaldehyde, offering insights into optimizing conditions for its enhanced production, thus indicating the relevance of such chemical compounds in industrial biotechnology (Craig & Daugulis, 2013).

Synthesis of Labeled Benzaldehydes

Research by Boga et al. (2014) on the efficient synthesis of 2H and 13C labeled benzaldehydes via regio-selective formylation demonstrates the compound's role in synthesizing labeled compounds for tracing and studying biological and chemical processes. This methodology could be critical for developing new drugs and natural products, providing a versatile route to functionalized formyl-deuterated, tritiated, and 13C labeled benzaldehydes (Boga, Alhassan, & Hesk, 2014).

Fluorescence and Aggregation-Induced Emission

A study by Kurita et al. (2013) on 4-[bis(4-methylphenyl)amino]benzaldehyde identifies it as a new aggregation-induced emission material. This work underlines the chemical's contribution to developing materials with unique fluorescence characteristics, potentially useful in sensing and imaging technologies (Kurita, Momma, Mizuguchi, & Nakano, 2013).

properties

IUPAC Name

2-(4-methylphenyl)sulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12OS/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRJMMFIUBEQQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484930
Record name 2-[(4-methylphenyl)thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)thio]benzaldehyde

CAS RN

62351-50-2
Record name 2-[(4-methylphenyl)thio]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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